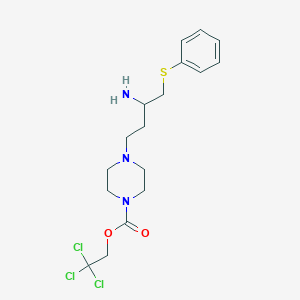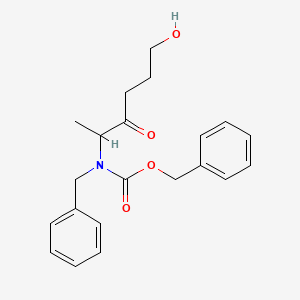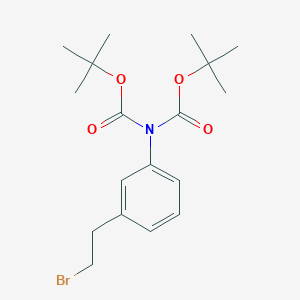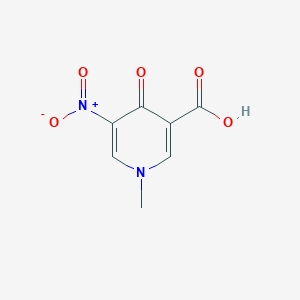![molecular formula C7H5IN2S B13675347 4-Iodobenzo[d]thiazol-5-amine](/img/structure/B13675347.png)
4-Iodobenzo[d]thiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodobenzo[d]thiazol-5-amine is a heterocyclic organic compound that contains both iodine and thiazole moieties. Thiazole rings are known for their diverse biological activities and are found in many potent biologically active compounds
Vorbereitungsmethoden
The synthesis of 4-Iodobenzo[d]thiazol-5-amine typically involves the reaction of aniline derivatives with ammonium thiocyanate in the presence of an oxidizing agent. One common method is the electrosynthesis of benzothiazole derivatives via C–H thiolation, which is an energy-efficient and environmentally benign process . This method uses sodium bromide as both an electrolyte and a brominating agent at room temperature in isopropyl alcohol as a solvent .
Analyse Chemischer Reaktionen
4-Iodobenzo[d]thiazol-5-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The iodine atom on the benzene ring can be substituted by other electrophiles.
Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. Common reagents used in these reactions include bromine, sodium bromide, and ammonium thiocyanate. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Iodobenzo[d]thiazol-5-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound can be used in the production of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 4-Iodobenzo[d]thiazol-5-amine involves its interaction with molecular targets and pathways in biological systems. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting specific pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-Iodobenzo[d]thiazol-5-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycine: An antineoplastic drug. The uniqueness of this compound lies in its specific iodine substitution, which can influence its reactivity and biological activity compared to other thiazole derivatives.
Eigenschaften
Molekularformel |
C7H5IN2S |
|---|---|
Molekulargewicht |
276.10 g/mol |
IUPAC-Name |
4-iodo-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C7H5IN2S/c8-6-4(9)1-2-5-7(6)10-3-11-5/h1-3H,9H2 |
InChI-Schlüssel |
LNAIMJCVRRJQDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1N)I)N=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B13675283.png)

![5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13675299.png)



![4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one](/img/structure/B13675312.png)




![2,4-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675329.png)


